molecular formula C13H12ClN3O2S B14470305 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide CAS No. 71795-40-9

4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide

Cat. No.: B14470305
CAS No.: 71795-40-9
M. Wt: 309.77 g/mol
InChI Key: IQQQEDHRFLEPRD-CAOOACKPSA-N
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Description

4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chloro and methyl groups. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(5-methyl-1H-imidazol-2-yl)benzenesulfonamide
  • 4-Chloro-N-(1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide
  • 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of the 1,2-propadienyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in various fields.

Properties

CAS No.

71795-40-9

Molecular Formula

C13H12ClN3O2S

Molecular Weight

309.77 g/mol

IUPAC Name

(4-chlorophenyl)sulfonyl-[(1E)-5-methyl-1-prop-2-enylideneimidazol-1-ium-2-yl]azanide

InChI

InChI=1S/C13H12ClN3O2S/c1-3-8-17-10(2)9-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12/h3-9H,1H2,2H3/b17-8+

InChI Key

IQQQEDHRFLEPRD-CAOOACKPSA-N

Isomeric SMILES

CC\1=CN=C(/[N+]1=C/C=C)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CN=C([N+]1=CC=C)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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